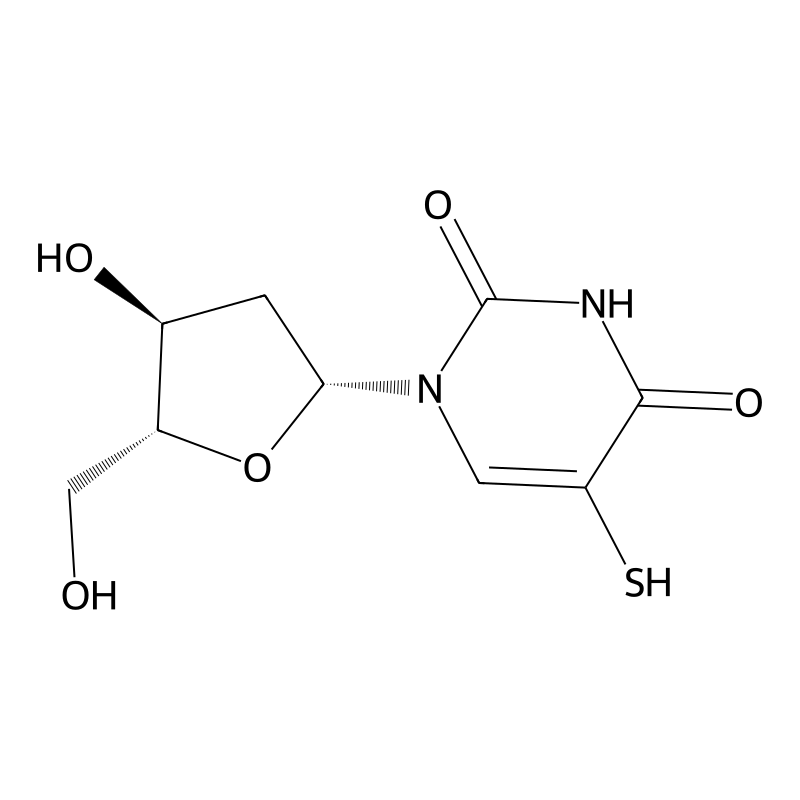Uridine, 2'-deoxy-5-mercapto-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Uridine, 2'-deoxy-5-mercapto- is a modified nucleoside characterized by the presence of a thiol group at the 5-position of the uridine base. Its molecular formula is and it has a molecular weight of approximately 244.27 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique reactivity stemming from the thiol functional group, which can participate in various
- Nucleophilic Substitution: The thiol group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Redox Reactions: The compound can participate in oxidation-reduction reactions, which may be relevant in biological contexts where redox status influences cellular functions.
- Formation of Disulfides: Under oxidative conditions, thiols can form disulfide bonds, which are critical in protein structure and function.
These reactions highlight the compound's versatility and potential utility in synthetic organic chemistry and biochemistry .
Uridine, 2'-deoxy-5-mercapto- exhibits various biological activities that make it a subject of interest in pharmacological research:
- Antiviral Properties: Similar to other nucleosides, it may inhibit viral replication by interfering with viral DNA synthesis. This mechanism is critical for developing antiviral therapeutics .
- Potential Anticancer Activity: The compound's ability to modulate cellular processes through redox mechanisms suggests it may have anticancer properties, although specific studies are needed to elucidate these effects fully.
The synthesis of Uridine, 2'-deoxy-5-mercapto- typically involves several steps:
- Starting Material: The synthesis often begins with uridine or its derivatives.
- Modification of the Base: The introduction of the thiol group can be achieved through various methods such as:
- Nucleophilic Substitution Reactions: Using appropriate reagents to introduce sulfur into the molecule.
- Reduction Reactions: Converting suitable precursors into the desired thiol-containing compound.
These synthetic pathways are crucial for producing this compound in sufficient quantities for research and application purposes .
Uridine, 2'-deoxy-5-mercapto- has several potential applications:
- Pharmaceutical Development: Its antiviral properties make it a candidate for developing new antiviral drugs.
- Research Tool: It can be used in biochemical assays to study nucleoside metabolism and redox biology.
- Diagnostic Biomarker: The compound may serve as a biomarker for oxidative stress-related conditions due to its redox-active nature .
Studies on the interactions of Uridine, 2'-deoxy-5-mercapto- with biological molecules are essential for understanding its mechanism of action:
- Protein Interactions: Investigating how this compound interacts with proteins involved in nucleic acid metabolism could reveal its potential therapeutic targets.
- Cellular Uptake Studies: Understanding how cells take up this modified nucleoside can inform its efficacy as an antiviral agent.
Such studies are vital for advancing knowledge about the biological roles and therapeutic potential of this compound .
Uridine, 2'-deoxy-5-mercapto- shares structural similarities with other nucleosides but is unique due to its thiol group. Here are some similar compounds:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Uridine | Standard uracil base | No modifications; serves as a natural nucleoside |
| 2'-Deoxyuridine | Lacks hydroxyl at 2' | Commonly used in nucleic acid synthesis |
| Uridine, 2'-deoxy-5-hydroxymethyl | Hydroxymethyl at 5-position | Used in cancer studies; different reactivity |
| Uridine, 2'-deoxy-5-iodo | Iodine at 5-position | Antiviral activity; different mechanism |
The uniqueness of Uridine, 2'-deoxy-5-mercapto- lies primarily in its thiol functionality, which allows for specific chemical interactions not possible with other nucleosides. This characteristic enhances its potential applications in therapeutic contexts compared to its analogs .








